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molecular formula C5H15ClN2 B073643 Cadaverine dihydrochloride CAS No. 1476-39-7

Cadaverine dihydrochloride

Cat. No. B073643
M. Wt: 138.64 g/mol
InChI Key: RLNAIWYXIAJDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09127130B2

Procedure details

A solution of 2-(Boc-oxyimino)-2-phenylacetonitrile (226 mg, 0.92 mmol) in 1,4-dioxane (30 mL) was added via syringe pump (rate=8 mL/hr) to a stirred solution of 1,5 diaminopentane dihydrochloride (1 g, 5.52 mmol) and TEA (1 ml, 7.12 mmol) in 1:1 1,4-dioxane:water (40 mL) under inert atmosphere at room temperature. The reaction was stirred for 12 h and DCM (20 mL) was added to the reaction mixture. The organic phase was extracted and concentrated in vacuo. The yellow residue was dissolved in diethyl ether (15 mL) and 5% HCl solution added. The acidic solution was washed with diethyl ether and then the pH of the aqueous layer adjusted to pH 14 with 2.5M NaOH solution. Ethyl acetate (20 mL) was added and the organic layer was washed with brine (2×50 mL), and dried (MgSO4). The solvents were evaporated in vacua to yield N-Boc-cadaverine as a yellow oil (100 mg, 55%). HPLC/MS (Hydrophilic/TFA) Rt=6.17 min; ESI MS (+ve) m/z=203 [M+1H); calc. m/z for C10H22N2O2: 202.3 g/mol,
Quantity
226 mg
Type
reactant
Reaction Step One
Name
1,5 diaminopentane dihydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([O:8]N=C(C1C=CC=CC=1)C#N)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=O.Cl.Cl.[NH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][NH2:27].O.C(Cl)Cl>O1CCOCC1>[C:1]([NH:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][NH2:27])([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
226 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)ON=C(C#N)C1=CC=CC=C1
Name
1,5 diaminopentane dihydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.Cl.NCCCCCN
Name
TEA
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The yellow residue was dissolved in diethyl ether (15 mL)
ADDITION
Type
ADDITION
Details
5% HCl solution added
WASH
Type
WASH
Details
The acidic solution was washed with diethyl ether
ADDITION
Type
ADDITION
Details
Ethyl acetate (20 mL) was added
WASH
Type
WASH
Details
the organic layer was washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacua

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NCCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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